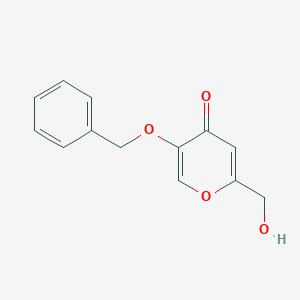

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Overview

Description

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group This particular compound is characterized by the presence of a benzyloxy group at the 5-position and a hydroxymethyl group at the 2-position of the pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of 5-(benzyloxy)-2-carboxy-4H-pyran-4-one.

Reduction: Formation of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-ol.

Substitution: Formation of various substituted pyranones depending on the nucleophile used.

Scientific Research Applications

Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

The synthesis of this compound typically involves the reaction of kojic acid with benzyl chloride. The process can be summarized as follows:

- Starting Materials : Kojic acid and benzyl chloride.

- Reagents : Sodium hydroxide (NaOH) in methanol.

- Procedure : The reaction mixture is refluxed for several hours, monitored by thin-layer chromatography (TLC), and purified through extraction and recrystallization.

The general reaction can be represented as:

Antioxidant Properties

This compound exhibits significant antioxidant activity, making it useful in food preservation and cosmetic formulations. Its ability to scavenge free radicals has been documented in various studies, highlighting its potential as a natural preservative in food products and as an active ingredient in skincare formulations .

Tyrosinase Inhibition

This compound has been shown to inhibit the enzyme tyrosinase, which plays a crucial role in melanin production. This property positions it as a potential agent for skin lightening treatments and depigmentation products . The inhibition mechanism is attributed to its structural similarity to kojic acid, which is widely recognized for its skin-lightening effects.

Applications in Various Industries

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of this compound using various assays such as DPPH radical scavenging and ABTS assays. The results indicated that this compound demonstrated a strong capacity to neutralize free radicals, comparable to known antioxidants like ascorbic acid .

Case Study 2: Tyrosinase Inhibition

In another study focusing on skin whitening agents, this compound was tested for its ability to inhibit tyrosinase activity in vitro. The findings revealed that it effectively reduced melanin synthesis in cultured melanocytes, suggesting its potential utility in cosmetic formulations aimed at reducing hyperpigmentation .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological macromolecules, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 5-(Methoxy)-2-(hydroxymethyl)-4H-pyran-4-one

- 5-(Ethoxy)-2-(hydroxymethyl)-4H-pyran-4-one

- 5-(Phenoxy)-2-(hydroxymethyl)-4H-pyran-4-one

Uniqueness

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. The benzyloxy group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a valuable compound for various applications.

Biological Activity

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C₁₃H₁₁O₃

- Molecular Weight : 219.23 g/mol

- CAS Number : 89539-54-8

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antiviral Activity

The compound has also shown antiviral effects, particularly against the Hepatitis C virus (HCV). In vitro studies indicated that it inhibits viral replication by interfering with the viral RNA polymerase activity.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. It scavenges free radicals effectively, thus protecting cells from oxidative stress. The compound's ability to reduce reactive oxygen species (ROS) levels makes it a candidate for further research in age-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound influences cellular signaling pathways that regulate apoptosis and cell survival.

- Iron Chelation : Similar to other pyran derivatives, it may chelate iron, which is crucial for bacterial growth and metabolism.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains. The results showed a significant reduction in bacterial load in treated groups compared to controls, indicating its potential as a therapeutic agent for resistant infections .

Research on Antiviral Properties

In another investigation focusing on HCV, the compound was found to reduce viral load significantly in liver cell cultures. The study highlighted its potential application in developing new antiviral therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic procedures for 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one?

The compound is typically synthesized via benzylation of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). A common method involves reacting kojic acid with benzyl chloride under alkaline conditions. For example:

- Step 1 : Dissolve kojic acid in methanol and add aqueous NaOH to deprotonate the hydroxyl group .

- Step 2 : Introduce benzyl chloride dropwise under reflux conditions (≈12 hours) to achieve O-benzylation at the 5-position .

- Workup : Remove solvents via rotary evaporation and purify the product using column chromatography (e.g., silica gel, ethyl acetate/hexane eluent). Yield is typically >80% .

Q. How is the compound characterized structurally?

Key characterization methods include:

- Spectroscopy :

- X-ray crystallography : Resolves bond lengths and angles, confirming the planar γ-pyrone ring and benzyloxy orientation .

Advanced Research Questions

Q. How can synthetic routes be optimized for regioselective benzylation?

Regioselectivity challenges arise due to multiple hydroxyl groups in kojic acid. To favor 5-O-benzylation:

- Control pH : Use NaOH to selectively deprotonate the 5-hydroxyl group, which is more acidic than the hydroxymethyl group (pKa ~7.2 vs. ~12) .

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful purification to avoid byproducts .

- Monitoring : TLC or HPLC tracks reaction progress to minimize over-benzylation at the hydroxymethyl position .

Q. What methodologies assess the compound’s biological activity (e.g., tyrosinase inhibition)?

- Enzyme inhibition assays :

- Tyrosinase activity : Measure IC₅₀ using L-DOPA as a substrate; compare inhibition to kojic acid (baseline IC₅₀ ≈ 10 µM). Derivatives with electron-withdrawing groups on the benzyl ring show enhanced activity .

- Antioxidant assays : DPPH radical scavenging evaluates free radical neutralization, linked to the enolic hydroxyl group’s redox activity .

- Structure-activity relationship (SAR) : Modify the benzyl group (e.g., nitro, methoxy substituents) and correlate changes with bioactivity .

Q. How do researchers resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration). For example, mushroom vs. human tyrosinase yields different IC₅₀ values .

- Structural analogs : Compare data for closely related compounds (e.g., 5-(4-nitrobenzyloxy) derivatives) to isolate substituent effects .

- In silico validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to tyrosinase’s active site, reconciling experimental contradictions .

Q. What strategies improve the compound’s stability in aqueous solutions?

- pH adjustment : Stabilize at pH 5–6 to prevent hydrolysis of the benzyloxy group .

- Lyophilization : Store as a lyophilized powder to minimize degradation .

- Analytical monitoring : Use HPLC-UV or LC-MS to detect degradation products (e.g., free kojic acid) during stability studies .

Q. How is the compound utilized in drug design (e.g., antitumor agents)?

- Scaffold modification :

- In silico screening : Predict ADMET properties (e.g., LogP ≈ 1.2, bioavailability ≈70%) to prioritize candidates for synthesis .

Q. What analytical challenges arise in quantifying the compound in complex matrices?

Properties

IUPAC Name |

2-(hydroxymethyl)-5-phenylmethoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEXYNBHYVEWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358528 | |

| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15771-06-9 | |

| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.